molecular formula C11H14N2O B8580268 4-(4-Amino-pyridin-3-yl)-cyclohexanone

4-(4-Amino-pyridin-3-yl)-cyclohexanone

Cat. No.: B8580268
M. Wt: 190.24 g/mol
InChI Key: WHCXCQWDAQWHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-pyridin-3-yl)-cyclohexanone is a bicyclic compound featuring a cyclohexanone core substituted with a 4-aminopyridinyl group at the 4-position. This structure combines the conformational flexibility of cyclohexanone with the aromatic and hydrogen-bonding capabilities of the pyridine moiety.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(4-aminopyridin-3-yl)cyclohexan-1-one

InChI

InChI=1S/C11H14N2O/c12-11-5-6-13-7-10(11)8-1-3-9(14)4-2-8/h5-8H,1-4H2,(H2,12,13)

InChI Key

WHCXCQWDAQWHHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=C(C=CN=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The amino group in the target compound distinguishes it from dimethylamino () or hydroxyl/ethoxy derivatives (), offering unique hydrogen-bond donor properties.
  • Substituents on the pyridine ring (e.g., ethoxy vs. amino) modulate electronic effects and steric bulk, influencing reactivity and binding interactions.

Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be inferred from related compounds:

Property This compound (Predicted) β-cyclohexanone 3-methyl-2-cyclohexanone
Melting Point (°C) ~80–100 (estimated) 45 Not reported
Boiling Point (°C) ~250–300 (estimated) 22 (under vacuum) Not reported
Solubility Moderate in polar solvents (H2O, DMSO) Soluble in H2O Lipophilic (soluble in ethanol)
Hydrogen Bonding Strong (NH₂ group) Weak (ketone only) Absent

Key Observations :

  • The amino group likely increases water solubility compared to non-polar derivatives like 3-methyl-2-cyclohexanone .
  • Higher melting/boiling points are expected relative to β-cyclohexanone due to stronger intermolecular forces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.